4-(Trifluoromethyl)cyclohexanol

Lipophilicity Partition Coefficient Drug Design

4-(Trifluoromethyl)cyclohexanol (CAS 30129-18-1) is a fluorinated cyclohexanol derivative characterized by a cyclohexane ring substituted at the 4-position with a hydroxyl group and a trifluoromethyl (-CF₃) group. It is typically supplied as a mixture of cis- and trans-isomers and is widely utilized as a pharmaceutical intermediate, notably in the synthesis of benzoylthiophene derivatives that act as allosteric enhancers of agonist activity at the human A₁ adenosine receptor.

Molecular Formula C7H11F3O
Molecular Weight 168.159
CAS No. 30129-18-1
Cat. No. B2504888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)cyclohexanol
CAS30129-18-1
Molecular FormulaC7H11F3O
Molecular Weight168.159
Structural Identifiers
SMILESC1CC(CCC1C(F)(F)F)O
InChIInChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2
InChIKeyVJUJYNJEPPWWHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)cyclohexanol (CAS 30129-18-1): Key Properties and Procurement Overview for Pharmaceutical Research


4-(Trifluoromethyl)cyclohexanol (CAS 30129-18-1) is a fluorinated cyclohexanol derivative characterized by a cyclohexane ring substituted at the 4-position with a hydroxyl group and a trifluoromethyl (-CF₃) group . It is typically supplied as a mixture of cis- and trans-isomers and is widely utilized as a pharmaceutical intermediate, notably in the synthesis of benzoylthiophene derivatives that act as allosteric enhancers of agonist activity at the human A₁ adenosine receptor [1]. The compound exhibits a boiling point of 160-181°C, a density of approximately 1.23 g/cm³, and is sparingly soluble in water (0.26 g/L at 25°C) . Its primary value lies in the unique physicochemical properties imparted by the trifluoromethyl group, which differentiate it from non-fluorinated and less-fluorinated cyclohexanol analogs in demanding research applications.

Why 4-(Trifluoromethyl)cyclohexanol Cannot Be Readily Substituted by Non-Fluorinated or Lower-Fluorinated Cyclohexanol Analogs


Direct substitution of 4-(trifluoromethyl)cyclohexanol with non-fluorinated (e.g., cyclohexanol) or mono-fluorinated analogs (e.g., 4-fluorocyclohexanol) in research and development pipelines is generally not feasible due to profound differences in physicochemical properties that directly impact downstream synthesis and biological activity. The trifluoromethyl group imparts a 1.6- to 2.4-fold increase in lipophilicity compared to a methyl group or hydrogen, respectively [1][2], drastically reducing aqueous solubility and altering partitioning behavior . Furthermore, the CF₃ group's exceptionally high conformational free energy (A-value) of 2.4-2.5 kcal/mol [3] imposes a rigid, predominantly equatorial conformation on the cyclohexane ring, a steric constraint absent in smaller substituents. These combined electronic and steric effects dictate the compound's unique reactivity and its interaction with biological targets, making it a non-interchangeable building block in medicinal chemistry and materials science.

Quantitative Differentiation of 4-(Trifluoromethyl)cyclohexanol Against Key Comparators


Enhanced Lipophilicity Relative to Non-Fluorinated and Methyl-Substituted Analogs

The lipophilicity of 4-(trifluoromethyl)cyclohexanol, measured by its octanol-water partition coefficient (LogP), is approximately 2.10 [1]. This represents a substantial increase compared to the unsubstituted cyclohexanol (LogP ~1.31) [2] and the 4-methylcyclohexanol analog (LogP ~1.79-1.93) [3]. The introduction of the -CF₃ group increases LogP by 0.79 units relative to cyclohexanol, corresponding to a >6-fold increase in octanol-water partition ratio. This quantifiable difference is critical for predicting membrane permeability and bioavailability in drug candidate development.

Lipophilicity Partition Coefficient Drug Design Medicinal Chemistry

Drastically Reduced Aqueous Solubility Compared to Unsubstituted Cyclohexanol

4-(Trifluoromethyl)cyclohexanol exhibits a measured aqueous solubility of 0.26 g/L (1.55 mM) at 25°C . This is over two orders of magnitude lower than the solubility of cyclohexanol, which is approximately 36 g/L (360 mM) [1]. This drastic reduction in solubility is a direct consequence of the strongly hydrophobic trifluoromethyl group, which increases molecular lipophilicity and reduces its ability to form favorable interactions with water. This property is essential for applications requiring increased hydrophobicity, such as in the design of hydrophobic pharmacophores or in material science applications requiring low water uptake.

Aqueous Solubility Hydrophobicity Formulation Pharmaceutical Development

High Conformational Free Energy (A-Value) Enforces Rigid Equatorial Preference

The conformational free energy (A-value) for the trifluoromethyl group, determined by dynamic ¹⁹F NMR spectroscopy, is 2.4-2.5 kcal/mol [1]. This value is significantly higher than that of a methyl group (A-value ~1.7 kcal/mol) and is comparable to that of an isopropyl group (A-value ~2.15 kcal/mol) [1]. In the context of 4-(trifluoromethyl)cyclohexanol, this high A-value dictates a strong thermodynamic preference for the CF₃ group to occupy the equatorial position in the cyclohexane chair conformation, thereby fixing the ring geometry and influencing the reactivity and interaction of the adjacent hydroxyl group.

Conformational Analysis Steric Effects NMR Spectroscopy Molecular Modeling

Distinct Solid-State Conformation via Single Crystal X-ray Diffraction

The crystal structure of 4-(trifluoromethyl)cyclohexanol has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. The cyclohexane ring adopts a chair conformation with the trifluoromethyl group in an equatorial position, confirming the solution-phase conformational preference [1]. While cyclohexanol also crystallizes, the presence of the CF₃ group fundamentally alters the crystal packing forces (primarily van der Waals interactions) and unit cell dimensions. This verified, unique solid-state conformation provides a reliable reference for computational modeling and for understanding the compound's behavior in solid formulations or as a crystalline intermediate.

Crystallography Solid-State Chemistry Structural Biology Polymorphism

Key Application Scenarios for 4-(Trifluoromethyl)cyclohexanol Based on Quantified Differentiation


Design of Hydrophobic Pharmacophores with Enhanced Membrane Permeability

The 6-fold increase in lipophilicity (LogP 2.10 vs. 1.31 for cyclohexanol) [1] makes 4-(trifluoromethyl)cyclohexanol a preferred building block for introducing a hydrophobic, metabolically stable moiety into drug candidates. This is particularly relevant for central nervous system (CNS) targets where improved blood-brain barrier penetration is desired. The established use of this compound as an intermediate for A₁ adenosine receptor allosteric enhancers [2] directly validates this application in medicinal chemistry.

Synthesis of Rigid, Conformationally Constrained Ligands

The high A-value of the CF₃ group (2.4-2.5 kcal/mol) ensures a strong equatorial preference, locking the cyclohexane ring in a predictable chair conformation [3]. This rigidity is exploited in structure-based drug design to pre-organize a molecule into its bioactive conformation, potentially increasing binding affinity and selectivity for a target protein. Researchers seeking to control molecular shape and reduce entropic penalties upon binding should prioritize this compound over more flexible analogs.

Development of Hydrophobic Materials and Coatings

The exceptionally low aqueous solubility of 4-(trifluoromethyl)cyclohexanol (0.26 g/L) compared to cyclohexanol (~36 g/L) makes it a suitable monomer or intermediate for synthesizing hydrophobic polymers, coatings, and surface modifiers. Its incorporation can significantly reduce water uptake and enhance the durability of materials in aqueous or high-humidity environments.

Crystalline Intermediate for Solid-Phase Synthesis and Formulation

The availability of a high-resolution crystal structure [4] provides a robust quality control benchmark and facilitates solid-state characterization. This is critical for applications where the compound is used as a crystalline intermediate in solid-phase synthesis or where its solid-state properties (e.g., melting point, crystal habit) are relevant to downstream formulation processes, such as in the production of amorphous solid dispersions or crystalline drug products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethyl)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.